Comparative DHFR Inhibition Potency: 4,7-Difluoroindoline-2,3-dione vs. 5,6-Difluoroindoline-2,3-dione
In a direct head-to-head enzymatic assay against rat liver dihydrofolate reductase (DHFR), 4,7-difluoroindoline-2,3-dione exhibited an IC50 of 12 µM, whereas the isomeric 5,6-difluoroindoline-2,3-dione (CAS 774-47-0) demonstrated a two-fold higher potency with an IC50 of 6 µM [1]. This quantifiable difference in target engagement highlights the critical importance of fluorine atom positioning on the isatin core for modulating DHFR inhibitory activity. The assay was performed using a continuous spectrophotometric method measuring NADPH oxidation at 340 nm and 37°C [1].
| Evidence Dimension | Inhibitory activity against rat liver dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 12 µM |
| Comparator Or Baseline | 5,6-Difluoroindoline-2,3-dione (CAS 774-47-0), IC50 = 6 µM |
| Quantified Difference | 5,6-difluoroindoline-2,3-dione is 2-fold more potent |
| Conditions | Spectrophotometric assay measuring NADPH oxidation at 340 nm, 37°C |
Why This Matters
This data demonstrates that 4,7-difluoroindoline-2,3-dione is not simply a substitute for other difluoroisatins; its distinct IC50 value makes it a specific SAR probe for DHFR-targeted projects, and procurement should be guided by this target-specific potency profile.
- [1] PMC. (2012). Table 2: DHFR enzyme inhibition (IC50, μM) of substituted inhibitor analogs. Chembiochem, 10(9), 1462–1464. View Source
